5,6-Dimethoxypyridin-3-amine chemical properties
5,6-Dimethoxypyridin-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5,6-Dimethoxypyridin-3-amine (CAS No. 79491-49-9). The information presented is intended to support research and development activities in medicinal chemistry, organic synthesis, and drug discovery. While experimental data for certain properties are limited in publicly available literature, this guide consolidates available information and provides context based on related chemical structures.
Chemical and Physical Properties
5,6-Dimethoxypyridin-3-amine is a substituted aminopyridine with two methoxy groups on the pyridine ring. These functional groups are expected to influence its electronic properties, solubility, and reactivity. The presence of the amino group provides a site for further chemical modification and potential biological interactions.
Table 1: General and Physicochemical Properties of 5,6-Dimethoxypyridin-3-amine
| Property | Value | Source/Comment |
| CAS Number | 79491-49-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 91-92 °C (recrystallized from ligroine) | [1] |
| Boiling Point | 287.4 ± 35.0 °C | Predicted[1] |
| Density | 1.159 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 5.73 ± 0.10 | Predicted[1] |
| SMILES | COC1=C(OC)N=CC(N)=C1 | |
| InChI Key | GWUSRFFXHVNXOZ-UHFFFAOYSA-N | [2] |
Solubility: Quantitative solubility data for 5,6-Dimethoxypyridin-3-amine in various solvents is not readily available in the reviewed literature. Generally, aminopyridines exhibit solubility in water and organic solvents. The methoxy groups may enhance its solubility in less polar organic solvents compared to unsubstituted aminopyridines.
Storage and Stability: For optimal stability, it is recommended to store 5,6-Dimethoxypyridin-3-amine in a dark place under an inert atmosphere at room temperature. Methoxypyridines are generally stable, but prolonged exposure to light and air may lead to degradation.
Spectral Data
Detailed experimental spectra for 5,6-Dimethoxypyridin-3-amine are not available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectroscopic Data for 5,6-Dimethoxypyridin-3-amine
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring (2H), signals for two methoxy groups (3H each), and a signal for the amino group protons (2H). The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and amino groups. |
| ¹³C NMR | Signals for the five carbons of the pyridine ring and two carbons from the methoxy groups. The chemical shifts will be characteristic of a substituted pyridine ring. |
| FT-IR (cm⁻¹) | - N-H stretching (primary amine): Two bands expected in the 3500-3300 cm⁻¹ region.[3][4] - C-H stretching (aromatic and methyl): ~3100-2800 cm⁻¹. - N-H bending (primary amine): ~1650-1580 cm⁻¹.[3] - C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹. - C-O stretching (methoxy groups): ~1250-1000 cm⁻¹. - C-N stretching (aromatic amine): ~1335-1250 cm⁻¹.[3] |
| Mass Spec. | Molecular ion peak (M⁺) expected at m/z = 154. Fragmentation may involve the loss of methyl groups from the methoxy substituents and potentially the elimination of HCN or other small molecules from the pyridine ring. |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of 5,6-Dimethoxypyridin-3-amine was not found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on general methodologies for the preparation of substituted aminopyridines. A common approach involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine.
The following diagram illustrates a hypothetical workflow for the synthesis of 5,6-Dimethoxypyridin-3-amine.
Caption: Hypothetical synthesis workflow for 5,6-Dimethoxypyridin-3-amine.
Reactivity
Specific reactivity studies for 5,6-Dimethoxypyridin-3-amine are not available. However, the reactivity can be inferred from the functional groups present:
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Amino Group: The primary amino group is nucleophilic and can react with a variety of electrophiles. It is expected to undergo reactions such as acylation, alkylation, arylation, and diazotization. The pyridine ring nitrogen can also be protonated or alkylated. The reactivity of the amino group is a key feature for its use as a building block in the synthesis of more complex molecules.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The electron-donating methoxy and amino groups will activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups. Aminopyridines are known to react with halogens and interhalogens.
Biological Activity
There is no specific biological activity reported for 5,6-Dimethoxypyridin-3-amine in the reviewed literature. However, the aminopyridine and pyrimidine scaffolds are prevalent in a wide range of biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs.
Derivatives of aminopyridines and pyrimidines have demonstrated a broad spectrum of pharmacological activities, including:
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Anticancer
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Anti-inflammatory
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Antimicrobial (antibacterial and antifungal)
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Antiviral
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Kinase Inhibition
The mechanism of action for many aminopyridine-containing drugs involves the modulation of ion channels. For instance, 4-aminopyridine is a potassium channel blocker. The biological effects of 5,6-Dimethoxypyridin-3-amine would depend on its specific molecular targets.
The following diagram illustrates a generic signaling pathway that could potentially be modulated by a kinase inhibitor derived from an aminopyrimidine scaffold.
Caption: Generic kinase signaling pathway potentially targeted by aminopyrimidine derivatives.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 5,6-Dimethoxypyridin-3-amine are not available in the public literature. The following sections provide generalized methodologies for the types of experiments that would be necessary to fully characterize this compound.
General Synthesis of a Substituted Aminopyridine (Illustrative Example)
This protocol is a general representation and would require optimization for the specific synthesis of 5,6-Dimethoxypyridin-3-amine.
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Nitration: The appropriate dimethoxypyridine precursor is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the pH is adjusted with a base to precipitate the nitro-dimethoxypyridine product. The solid is collected by filtration, washed with water, and dried.
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Reduction: The nitro-dimethoxypyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C) is added, and the reaction is stirred at an appropriate temperature until the reduction is complete (monitored by TLC). The reaction is then worked up to remove the reducing agent and isolate the crude 5,6-Dimethoxypyridin-3-amine.
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Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ligroine), to yield the pure compound.
General Analytical Methods
The following are standard methods that would be used to confirm the identity and purity of 5,6-Dimethoxypyridin-3-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
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Mass Spectrometry (MS):
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Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Conclusion
5,6-Dimethoxypyridin-3-amine is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This guide has summarized the currently available chemical and physical properties. Further experimental work is required to fully characterize its spectral properties, solubility, reactivity, and biological activity to unlock its full potential in research and drug development.
